5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid
Description
The compound 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazole core substituted with a carboxylic acid group at position 4, a methyl group at position 1, and a 9H-fluorenylmethoxycarbonyl (Fmoc)-protected azetidine ring at position 3. This structure combines the rigidity of the azetidine (a four-membered ring) with the versatility of the Fmoc group, a common protecting group in peptide synthesis.
Properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-25-21(19(10-24-25)22(27)28)14-11-26(12-14)23(29)30-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-10,14,20H,11-13H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIXHZRKXAAHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of the compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
Structural Overview
The compound features several significant structural elements:
- Azetidine Ring : Contributes to the compound's cyclic structure and potential reactivity.
- Fluorenylmethoxycarbonyl Group : Enhances stability and solubility, making it useful in synthetic applications.
- Pyrazole and Carboxylic Acid Functionalities : Impart biological activity by participating in various biochemical interactions.
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, some studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively. The presence of the carboxylic acid group is believed to enhance solubility and bioavailability, contributing to the antimicrobial efficacy observed in various assays .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its interaction with neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. Derivatives containing the pyrazole moiety have demonstrated varying degrees of inhibitory activity against NA, suggesting that modifications in structure can significantly influence biological outcomes .
Case Studies
-
Neuraminidase Inhibition Study :
- Objective : To evaluate the inhibitory effects on neuraminidase.
- Method : Synthesis of various derivatives and assessment of their inhibitory activity.
- Findings : Certain derivatives showed up to 72% inhibition at concentrations of 10 μM, indicating strong potential for further development as antiviral agents .
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial properties of related pyrazole compounds.
- Method : Testing against a range of bacterial strains.
- Results : Compounds exhibited significant inhibition zones, suggesting effective antimicrobial activity likely due to their ability to disrupt cellular processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the azetidine and pyrazole components can lead to enhanced biological activities. For instance:
- Substituents on the pyrazole ring can alter binding affinity and specificity towards target enzymes.
- The presence of electron-withdrawing groups has been correlated with increased inhibitory potency against neuraminidase .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Phenyl-1,3-Oxazole-4-Carboxylic Acid | C10H7NO3 | Potential antimicrobial properties; simpler structure without azetidine |
| 4-Acetyl-5-Methoxyisoxazole | C8H7NO3 | Used in medicinal chemistry; contains isoxazole instead of oxazole |
| 2-Amino-4-Methylthiazole | C5H6N2S | Known for antibacterial activity; different heterocyclic structure |
The unique combination of azetidine and fluorenylmethoxycarbonyl groups in this compound may enhance its bioactivity compared to simpler analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target compound, including Fmoc protection, heterocyclic cores, and carboxylic acid functionalities:
Critical Differences and Implications
Azetidine vs. Piperidine/Piperazine Backbones
- Azetidine (4-membered ring) : The target compound’s azetidine introduces ring strain, which may enhance reactivity compared to six-membered piperidine/piperazine analogs. This strain could influence binding affinity in biological targets or alter solubility .
Positional Isomerism in Pyrazole Substituents
- Pyrazole-4-carboxylic acid (target) vs. Pyrazole-3-carboxylic acid (CAS 154734073): The position of the carboxylic acid group affects hydrogen-bonding patterns and molecular polarity, which are critical for target selectivity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
